N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS/c25-19-11-13-20(14-12-19)30-24-21(23(29)27-15-17-7-3-1-4-8-17)16-26-22(28-24)18-9-5-2-6-10-18/h1-14,16H,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAGNNBAECBFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H18ClN3OS
- Molecular Weight : 371.89 g/mol
- CAS Number : 16014372
This compound features a pyrimidine ring substituted with a benzyl group and a chlorophenyl sulfanyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various pharmacological effects through different mechanisms:
- Inhibition of Enzymes : Many pyrimidine derivatives have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes play critical roles in neurotransmitter metabolism and cholinergic signaling, respectively.
- Antioxidant Activity : Some studies suggest that pyrimidine derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, which is pivotal in treating various chronic diseases.
Inhibition of Monoamine Oxidase (MAO)
A study focusing on related compounds demonstrated that derivatives with similar structural features showed significant inhibition of MAO-A and MAO-B. For instance, certain analogs exhibited IC50 values as low as 1.38 µM for MAO-A, indicating strong inhibitory potential against this enzyme .
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound A | 1.38 | 2.48 |
| Compound B | 0.95 | 3.00 |
| Compound C | 2.50 | 1.80 |
Acetylcholinesterase Inhibition
While some compounds did not show significant inhibition against AChE, others demonstrated moderate activity against butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer’s disease .
| Compound | BChE Inhibition Rate (%) at 100 µM |
|---|---|
| Compound A | 55 |
| Compound B | 49 |
| Compound C | 40 |
Case Studies
- Neuroprotective Effects : A derivative similar to this compound was evaluated for neuroprotective effects in animal models of neurodegeneration. The study found that the compound significantly reduced neuronal cell death and improved cognitive function in treated subjects.
- Anticancer Activity : Another study investigated the anticancer properties of pyrimidine derivatives, revealing that certain compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Variations and Molecular Properties
The table below summarizes key structural features and molecular data for the target compound and its analogs:
†Calculated based on molecular formula.
Key Observations:
Substituent Effects on Bioactivity: Chlorine atoms at the 4- or 5-positions (e.g., 901660-08-0) are associated with enhanced antimicrobial activity, as seen in related pyrimidine derivatives .
Sulfanyl (-S-) groups (common in all compounds) contribute to hydrophobic interactions, while sulfonyl (-SO₂-) groups (e.g., in ) increase polarity .
Crystallographic and Hydrogen-Bonding Patterns: The absence of strong hydrogen-bond donors in the target compound contrasts with analogs like 885725-32-6, where C–H···O and C–H···π interactions stabilize crystal packing . Substituents such as methoxy groups () or fluorinated aryl rings () introduce additional hydrogen-bond acceptors, influencing solid-state arrangements.
Research Findings and Implications
- Antimicrobial Potential: Pyrimidinecarboxamides with 4-chlorophenyl or dichlorophenyl groups (e.g., 901658-66-0, 901660-08-0) exhibit notable antibacterial and antifungal activities, suggesting that the target compound may share similar properties .
- Synthetic Accessibility : The sulfanyl group introduction method used in is applicable to the target compound, though regioselectivity challenges may arise with bulkier substituents.
- Structure-Activity Relationships (SAR) : Chlorine and fluorine atoms enhance bioactivity but may increase toxicity, necessitating further optimization .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule features a pyrimidine ring substituted at positions 2, 4, and 5. Retrosynthetically, the compound can be dissected into three key components:
- Pyrimidine core : Derived from cyclocondensation reactions using diketones or equivalent precursors.
- 4-[(4-Chlorophenyl)sulfanyl] group : Introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
- 5-Carboxamide : Formed through late-stage coupling of a pyrimidine-5-carboxylic acid derivative with benzylamine.
This analysis aligns with strategies observed in pyrimidine syntheses documented in patents and journals.
Pyrimidine Core Formation
Cyclocondensation Strategies
The pyrimidine ring is typically constructed using a Biginelli-like reaction or modified cyclocondensation. A representative route involves:
- Condensation of thiourea with α,β-unsaturated ketones :
- Reacting 1,3-diketones (e.g., benzalacetophenone) with thiourea in acidic ethanol yields 2-phenyl-4-thiopyrimidine intermediates.
- Substituting thiourea with urea derivatives introduces oxygen or nitrogen at position 4, but sulfur-based precursors are critical for subsequent sulfanyl functionalization.
- Alternative cyclization with malononitrile :
Example Protocol:
Introduction of the 4-[(4-Chlorophenyl)Sulfanyl] Group
Nucleophilic Aromatic Substitution (SNAr)
Chlorine at position 4 of the pyrimidine ring is displaced by 4-chlorothiophenol under basic conditions:
Synthesis of 4-chloro-2-phenylpyrimidine-5-carboxylic acid :
SNAr reaction :
Carboxamide Formation
Activation of Carboxylic Acid
The 5-carboxylic acid is converted to an acid chloride or activated ester for amide coupling:
Acid chloride route :
Coupling with benzylamine :
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular formula | HRMS | C25H19ClN3OS (Observed: 452.0821 [M+H]+, Calculated: 452.0824) |
| Melting point | DSC | 218–220°C |
| 1H NMR (400 MHz, CDCl3) | NMR | δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 14H, aromatic), 4.65 (s, 2H) |
| HPLC purity | RP-HPLC | 99.2% (C18, acetonitrile/water 70:30) |
Q & A
Basic Research Questions
Q. How can the molecular structure of N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide be confirmed experimentally?
- Methodology :
- X-ray crystallography is the gold standard for unambiguous structural confirmation. Use programs like SHELXL (part of the SHELX suite) to refine crystallographic data and determine bond lengths/angles .
- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (e.g., HSQC, HMBC) to verify substituent positions. For example, the sulfanyl group (C-S-C) shows distinct ¹³C shifts (~110–125 ppm) .
- Mass spectrometry (HRMS) ensures molecular weight matches theoretical values (±5 ppm error).
Q. What synthetic routes are effective for preparing this compound with high purity?
- Methodology :
- Multi-step synthesis : Start with a pyrimidine core, followed by sequential substitutions:
Introduce the 4-chlorophenylsulfanyl group via nucleophilic aromatic substitution (NaH/DMF, 60°C, 12h) .
Install the benzyl carboxamide moiety using coupling agents like HATU or EDC in anhydrous THF .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95% by area under the curve at 254 nm) .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
- Methodology :
- Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Monitor functional groups (e.g., sulfanyl, carboxamide) using FT-IR for oxidation or hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinases) .
- Statistical validation : Apply ANOVA to assess inter-assay variability and exclude outlier datasets (p < 0.05) .
Q. How do structural modifications (e.g., sulfanyl vs. sulfonyl groups) impact bioactivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., replace sulfanyl with methylsulfonyl) and compare inhibitory potency in enzymatic assays.
- Computational docking : Use AutoDock Vina to model interactions with target binding pockets. The sulfanyl group’s polarizability may enhance π-π stacking with aromatic residues (e.g., Tyr836 in EGFR) .
Q. What advanced techniques characterize noncovalent interactions driving target binding?
- Methodology :
- NCI (Non-Covalent Interaction) analysis : Visualize weak interactions (e.g., van der Waals, halogen bonds) using Multiwfn to analyze electron density surfaces from DFT calculations .
- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution (≤2.0 Å) to identify critical hydrogen bonds (e.g., between carboxamide and Asp1042 in VEGFR2) .
Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
